
2-(5-Bromonicotinoylamino)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromonicotinoylamino)adamantane is a compound that combines the structural features of adamantane and bromonicotinoyl groups. Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, which resembles a diamond lattice. The bromonicotinoyl group introduces a bromine atom and a nicotinoyl moiety, which can significantly alter the compound’s chemical and biological properties. This combination makes this compound an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromonicotinoylamino)adamantane typically involves the following steps:
Formation of 5-Bromonicotinic Acid Chloride: This is achieved by reacting 5-bromonicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction produces 5-bromonicotinic acid chloride, which is a key intermediate.
Amidation Reaction: The 5-bromonicotinic acid chloride is then reacted with adamantane-1-amine in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, would be optimized for large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromonicotinoylamino)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromonicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify its functional groups. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, and bases like TEA.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
2-(5-Bromonicotinoylamino)adamantane has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of antiviral and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromonicotinoylamino)adamantane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromonicotinoyl group may interact with enzymes or receptors, altering their activity. The adamantane moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that shares the adamantane core structure.
Memantine: Used in the treatment of Alzheimer’s disease, also contains the adamantane structure.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness
2-(5-Bromonicotinoylamino)adamantane is unique due to the presence of the bromonicotinoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
126947-71-5 |
|---|---|
Formule moléculaire |
C16H19BrN2O |
Poids moléculaire |
335.24 g/mol |
Nom IUPAC |
N-(2-adamantyl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C16H19BrN2O/c17-14-6-13(7-18-8-14)16(20)19-15-11-2-9-1-10(4-11)5-12(15)3-9/h6-12,15H,1-5H2,(H,19,20) |
Clé InChI |
LAKYMYXZQIAIDK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CN=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


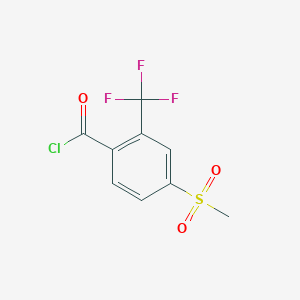

![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

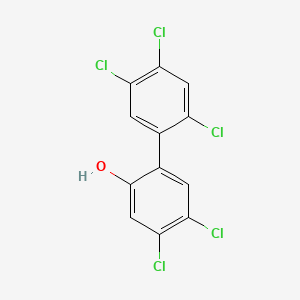
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
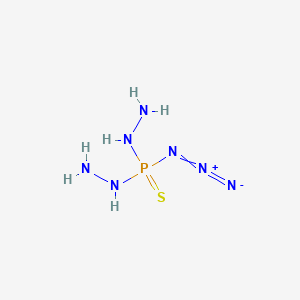
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
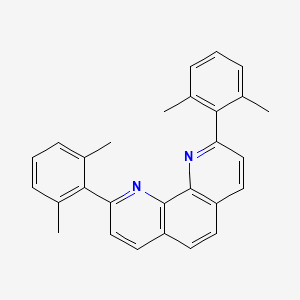
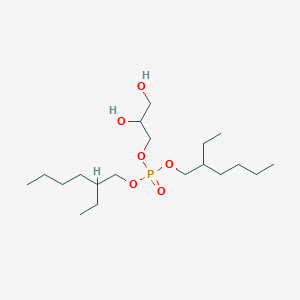
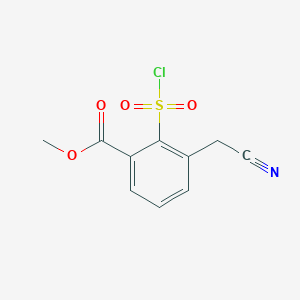
dimethylsilane](/img/structure/B14285437.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
